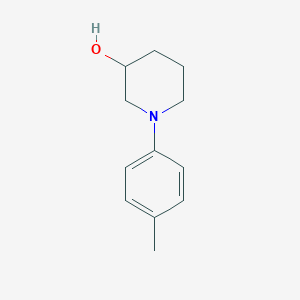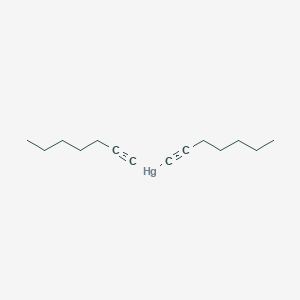
N-p-Tolylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-p-Tolylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom and a hydroxyl group at the third position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Tolylpiperidin-3-ol typically involves the reaction of p-toluidine with 3-hydroxypiperidine under specific conditions. One common method includes the use of a nickel catalyst to facilitate the reaction. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-p-Tolylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of p-tolylpiperidin-3-one.
Reduction: Formation of various reduced derivatives of this compound.
Substitution: Formation of substituted p-tolylpiperidin-3-ol derivatives.
Aplicaciones Científicas De Investigación
N-p-Tolylpiperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of N-p-Tolylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the third position of the piperidine ring plays a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound of N-p-Tolylpiperidin-3-ol, widely used in organic synthesis.
N-acylpiperidine: Contains an acyl group instead of a p-tolyl group, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a p-tolyl group and a hydroxyl group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)piperidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h4-7,12,14H,2-3,8-9H2,1H3 |
Clave InChI |
ZHPHKTWTILFZOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)




![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)

![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)
